1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For example, starting with a suitable aromatic compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The mercapto group can be introduced via thiolation using thiourea or similar reagents . Finally, the chloropropanone moiety can be formed through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amines, substituted thiols.
Scientific Research Applications
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The mercapto group can form disulfide bonds with thiol-containing proteins, potentially altering their function . The chloropropanone moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-(Bromomethyl)-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both a bromomethyl and a mercapto group on the same aromatic ring, along with a chloropropanone moiety.
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)7-3-2-4-9(14)8(7)5-11/h2-4,6,14H,5H2,1H3 |
InChI Key |
XEKIKEKKGZIFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)S)CBr)Cl |
Origin of Product |
United States |
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